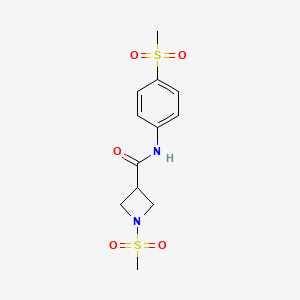

1-(methylsulfonyl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide

Description

Historical Development of Azetidine Chemistry Research

The study of azetidines, saturated four-membered nitrogen-containing heterocycles, dates to the early 20th century. Azetidine itself was first synthesized in 1907 via the reduction of β-lactams (azetidinones) with lithium aluminum hydride, a method later refined using mixed hydride systems for improved yields. The mid-20th century saw incremental progress, with notable advancements in the 1980s when Nitta and Kanamori developed novel intermediates like 1-(diphenylmethyl)azetidine, enabling more efficient routes to azetidine salts.

A pivotal shift occurred in the 2000s with the recognition of azetidines as pharmacophores. The 2008 review by Singh et al. cataloged emerging synthetic strategies, including strain-release functionalization and ring-opening reactions, which expanded access to substituted azetidines. By the 2020s, methodologies such as the Paternò−Büchi aza-analogue reaction and dehydrofluorosulfonylation (deFS) of azetidine sulfonyl fluorides (ASFs) enabled late-stage diversification, positioning azetidines as versatile building blocks in drug discovery.

Position of Azetidine Scaffolds in Heterocyclic Chemistry

Azetidines occupy a unique niche among nitrogen heterocycles due to their intermediate ring strain (approximately 25–30 kcal/mol), which is lower than that of aziridines (27–30 kcal/mol) but higher than pyrrolidines (5–6 kcal/mol). This balance confers sufficient stability for synthetic manipulation while enabling strain-driven reactivity, such as nucleophilic ring-opening or [2+2] cycloadditions.

The incorporation of azetidines into larger architectures, such as penaresidins and mugineic acids, underscores their biological relevance. Compared to five- or six-membered rings, azetidines offer distinct conformational constraints that modulate target binding. For example, azetidine-2-carboxylic acid, a proline analog, disrupts protein folding due to its rigid geometry, highlighting the scaffold’s capacity to influence biomolecular interactions.

Emergence of Sulfonylated Azetidines as Research Targets

Sulfonylation of azetidines, exemplified by 1-(methylsulfonyl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide, has emerged as a strategy to enhance physicochemical and pharmacological properties. Sulfonyl groups improve aqueous solubility, metabolic stability, and hydrogen-bonding capacity, making them valuable in drug design.

Recent advances in sulfonyl fluoride chemistry have streamlined access to sulfonylated azetidines. For instance, azetidine sulfonyl fluorides (ASFs) undergo deFS reactions under mild thermal conditions (60°C), generating carbocations that couple with nucleophiles like amines or sulfoximines. This method, demonstrated in the synthesis of 3-aryl-3-substituted azetidines, allows modular incorporation of sulfonamide groups while preserving ring integrity.

Medicinal Chemistry Significance of Azetidine Ring Systems

Azetidines are increasingly prominent in drug discovery due to their ability to mimic peptides and modulate bioavailability. The scaffold’s compact size and polarity reduce lipophilicity, addressing challenges associated with larger heterocycles. For example, azetidine-containing dipeptides have shown potent inhibition of human cytomegalovirus (HCMV) protease, with structure-activity relationship (SAR) studies highlighting the critical role of N1-substituents in target engagement.

Sulfonylated derivatives, such as this compound, leverage the electron-withdrawing nature of sulfonyl groups to stabilize transition states in enzyme binding pockets. This dual sulfonylation strategy may enhance interactions with polar residues, as seen in protease inhibitors. Furthermore, azetidines serve as bioisosteres for carbonyl groups, offering metabolic resistance while maintaining conformational rigidity.

Table 1: Comparative Analysis of Azetidine Derivatives in Medicinal Chemistry

| Property | Azetidine-3-Carboxamide | Pyrrolidine Analog | Aziridine Analog |

|---|---|---|---|

| Ring Strain (kcal/mol) | 25–30 | 5–6 | 27–30 |

| Metabolic Stability | High | Moderate | Low |

| Synthetic Accessibility | Moderate | High | Low |

| Hydrogen-Bond Capacity | 3–4 sites | 2–3 sites | 1–2 sites |

Data synthesized from .

Properties

IUPAC Name |

1-methylsulfonyl-N-(4-methylsulfonylphenyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5S2/c1-20(16,17)11-5-3-10(4-6-11)13-12(15)9-7-14(8-9)21(2,18)19/h3-6,9H,7-8H2,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSFQIRFWJWZFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CN(C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(methylsulfonyl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the key starting materials, which include an appropriate azetidine precursor and sulfonylating agents.

Sulfonylation: The azetidine precursor undergoes sulfonylation using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine. This step introduces the methylsulfonyl groups onto the azetidine ring.

Coupling Reaction: The sulfonylated azetidine is then coupled with 4-(methylsulfonyl)phenylamine under suitable reaction conditions to form the desired product. This step may involve the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-(methylsulfonyl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert certain functional groups into their reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the sulfonyl or amide groups.

Scientific Research Applications

1-(methylsulfonyl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide has several scientific research applications:

Chemistry: In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique reactivity makes it valuable for developing new synthetic methodologies.

Biology: The compound’s potential biological activity can be explored for drug discovery and development. It may exhibit pharmacological properties that make it a candidate for therapeutic applications.

Medicine: In medicinal chemistry, the compound can be investigated for its potential as a drug lead or scaffold. Its structural features may impart desirable pharmacokinetic and pharmacodynamic properties.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways would depend on the specific biological context and require further investigation through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its azetidine core and dual methylsulfonyl substituents. Below is a detailed comparison with analogous compounds from patent and experimental literature:

Table 1: Structural and Physicochemical Comparison

*Estimated based on molecular formula.

Key Observations :

Core Structure Diversity: The target compound’s azetidine core is smaller and more strained than the piperidine (six-membered ring) or pyrazolo-pyrimidine cores in analogs. This may influence binding kinetics due to conformational rigidity .

Substituent Effects: The dual methylsulfonyl groups in the target compound could enhance binding to sulfonyl-utilizing enzymes (e.g., cyclooxygenases or kinases), similar to the sulfonamide in . However, the absence of fluorinated or chromenone moieties (as in ) may reduce its affinity for hydrophobic binding pockets. The carboxamide linkage in the target compound contrasts with the boronic acid or oxazinyl groups in intermediates from , which are typically used in Suzuki coupling reactions but may lack metabolic stability.

Thermal Stability :

- The pyrazolo-pyrimidine analog in has a reported melting point of 175–178°C, suggesting moderate crystallinity. The target compound’s melting point is unreported, but its smaller core and flexible substituents may lower thermal stability compared to rigid heterocycles.

Computational Insights from Docking Studies

For example:

- Lamarckian Genetic Algorithm : Used in AutoDock, this method efficiently models ligand flexibility and receptor interactions . Applying this to the target compound could predict its affinity for sulfonyl-binding pockets in enzymes like HIV protease or kinases.

- Empirical Binding Free Energy : The scoring function in AutoDock3.0 correlates with experimental binding constants (e.g., residual error ~2.2 kcal/mol ). This could help rank the target compound against analogs like those in based on estimated ΔG values.

Biological Activity

1-(Methylsulfonyl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neurology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an azetidine ring and multiple methylsulfonyl groups, which may influence its biological interactions. The molecular formula is , with a molecular weight of 405.5 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆N₃O₃S₂ |

| Molecular Weight | 405.5 g/mol |

| CAS Number | 1286719-73-0 |

Research indicates that this compound may act as a JAK kinase inhibitor . JAK kinases are critical in cytokine signaling pathways, which regulate immune response and inflammation. Dysregulation of these pathways is linked to various diseases, including cancer and autoimmune disorders.

Inhibition of JAK Kinases

The inhibition of JAK kinases leads to decreased signaling through the JAK-STAT pathway, which can result in reduced cell proliferation and enhanced apoptosis in cancer cells. Preliminary studies suggest that this compound may significantly down-regulate the expression of metalloproteinases (MMPs), which are involved in tumor metastasis.

In Vitro Studies

In vitro evaluations have demonstrated that this compound exhibits notable cytotoxicity against various cancer cell lines. For instance:

- Cell Lines Tested : HepG2 (liver), MDA-MB-231 (breast), HT-29 (colon).

- IC50 Values :

- HepG2: 11.5 µM

- MDA-MB-231: 11.6 µM

- HT-29: Comparable to sorafenib.

These results indicate a promising anticancer profile, suggesting that the compound may be effective in treating various malignancies.

Case Studies

- Study on Anticancer Activity : A study evaluated the compound's effects on multiple cancer cell lines, revealing a growth inhibition percentage of up to 77% in leukemia cells and significant effects on non-small cell lung cancer and melanoma cells. This study emphasizes the compound's broad-spectrum anticancer potential.

- Mechanistic Insights : Additional research focused on the compound's ability to induce apoptosis through the modulation of the MAPK signaling pathway, leading to cell cycle arrest at the sub-G1 phase.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological activity of this compound. Modifications to the azetidine ring or substitution patterns on the phenyl ring can significantly influence its potency and selectivity against specific targets.

| Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups at C6 | Enhanced potency against cancer cells |

| Substitution at C4 | Reduced growth-inhibitory activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.